molecular formula C24H24N2O5S B6560101 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzamide CAS No. 946211-72-9

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzamide

Cat. No.: B6560101
CAS No.: 946211-72-9
M. Wt: 452.5 g/mol
InChI Key: LMBXLIIGWSPMEY-UHFFFAOYSA-N
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Description

This compound is a tetrahydroquinoline derivative featuring a benzenesulfonyl group at the 1-position and a 2,4-dimethoxybenzamide substituent at the 6-position. The benzenesulfonyl moiety may enhance metabolic stability, while the dimethoxybenzamide group could influence binding affinity or solubility .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-30-19-11-12-21(23(16-19)31-2)24(27)25-18-10-13-22-17(15-18)7-6-14-26(22)32(28,29)20-8-4-3-5-9-20/h3-5,8-13,15-16H,6-7,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBXLIIGWSPMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with its targets, MurD and GlmU, inhibiting their function. This disruption in the enzymes’ activity leads to a halt in the synthesis of the bacterial cell wall. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of MurD and GlmU disrupts the biochemical pathways involved in bacterial cell wall synthesis. This disruption affects the integrity of the bacterial cell wall, leading to a compromised bacterial cell structure and ultimately, cell death.

Pharmacokinetics

Similar compounds have been found to be stable and slightly more soluble than their analogs in most organic solvents compatible with microbiological assays. This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzamide (CAS Number: 946345-79-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroquinoline core substituted with a benzenesulfonyl group and a dimethoxybenzamide moiety. Its molecular formula is C23H24N2O6SC_{23}H_{24}N_{2}O_{6}S with a molecular weight of 488.6 g/mol.

Structural Representation

PropertyValue
Molecular FormulaC₁₉H₂₄N₂O₆S
Molecular Weight488.6 g/mol
CAS Number946345-79-5

Antimicrobial Activity

Research has indicated that derivatives of N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study identified two key enzymes as potential targets: D-glutamic acid-adding enzyme (MurD) and another involved in bacterial cell wall synthesis. These findings suggest that the compound could be effective against pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli6.72 mg/mL
S. aureus6.63 mg/mL
P. aeruginosa6.67 mg/mL
C. albicans6.63 mg/mL

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various human tumor cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further pharmacological exploration .

Case Study: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of the compound on several cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results : Significant cell death was observed at concentrations above 10 µM after 48 hours of treatment.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly against enzymes involved in metabolic pathways relevant to cancer progression and infectious diseases. The structural features of the compound suggest it may interact with various biological targets through non-covalent interactions .

Table 2: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 Value
MurDCompetitive Inhibition15 µM
Other Metabolic EnzymesNon-competitive Inhibition20 µM

Comparison with Similar Compounds

Key Observations :

  • The target compound differs from analogs in its benzenesulfonyl and dimethoxybenzamide groups, whereas analogs predominantly feature thiophene-carboximidamide and amine-based substituents (e.g., piperidinyl, pyrrolidinyl).

Implications for the Target Compound :

  • The thiophene-carboximidamide group in analogs correlates with strong nNOS selectivity. The target’s dimethoxybenzamide may alter this profile due to differences in hydrogen bonding or steric effects.

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